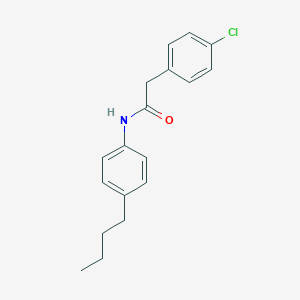
2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide, also known as NPA, is a chemical compound that has been widely used in scientific research due to its unique properties. NPA is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family that is involved in various physiological and pathological processes.
Mechanism of Action
2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide acts as a selective antagonist of P2X7 receptors by binding to the receptor and preventing the activation of downstream signaling pathways. P2X7 receptors are known to be involved in the activation of the NLRP3 inflammasome, a complex that regulates the production of pro-inflammatory cytokines. By blocking the activation of P2X7 receptors, 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide can reduce the production of pro-inflammatory cytokines and alleviate inflammation.
Biochemical and Physiological Effects:
2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α. In vivo studies have shown that 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide can reduce inflammation in animal models of inflammatory diseases such as colitis and arthritis. 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide is its selectivity for P2X7 receptors, which allows researchers to specifically target this receptor and study its function. However, 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide has some limitations for lab experiments. One limitation is its relatively low potency compared to other P2X7 receptor antagonists. Another limitation is the potential for off-target effects, as 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide may interact with other receptors or signaling pathways.
Future Directions
There are several future directions for research on 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide and P2X7 receptors. One direction is to investigate the role of P2X7 receptors in cancer and the potential for 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide as a cancer therapy. Another direction is to study the effects of 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide on the gut microbiome and its potential as a treatment for inflammatory bowel disease. Additionally, further research is needed to understand the potential off-target effects of 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide and to develop more potent and selective P2X7 receptor antagonists.
Synthesis Methods
The synthesis of 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide involves the condensation of 2-naphthol and 3-pyridinecarboxaldehyde in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide in its pure form.
Scientific Research Applications
2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide has been extensively used in scientific research to study the role of P2X7 receptors in various physiological and pathological processes. P2X7 receptors are involved in the regulation of immune responses, inflammation, and cell death. 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide has been used to investigate the role of P2X7 receptors in diseases such as Alzheimer's disease, multiple sclerosis, and cancer.
properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-17(19-14-7-4-10-18-11-14)12-21-16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,19,20) |
InChI Key |
ACGQRMJHJHDVKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



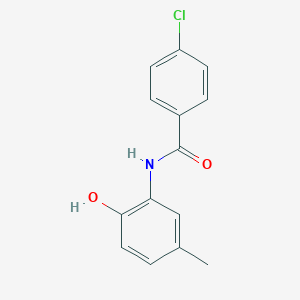
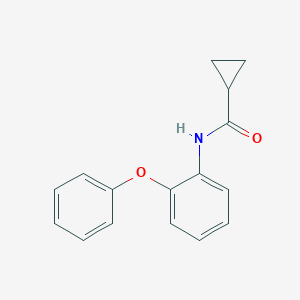
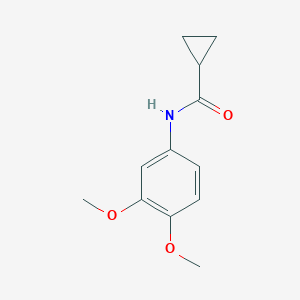
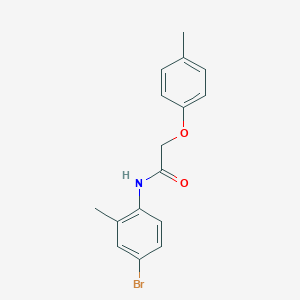
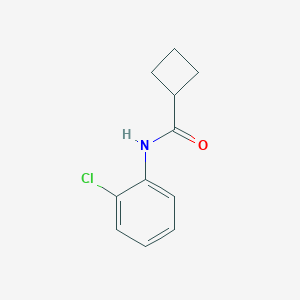
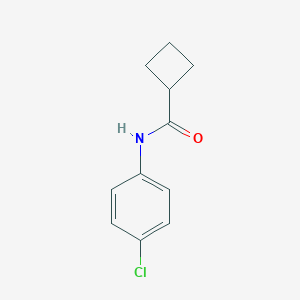
![4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291372.png)
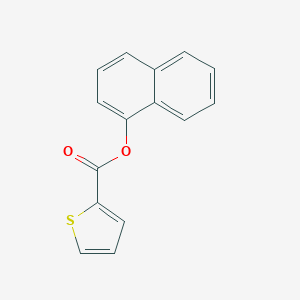

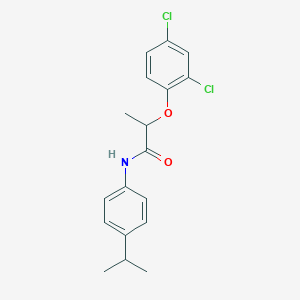

![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)

